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Compound of Interest

Compound Name: Erucic acid

Cat. No.: B3428010 Get Quote

An In-depth Technical Guide to Erucic Acid (C22:1): Chemical Structure and Properties

Introduction
Erucic acid (C22:1), a monounsaturated omega-9 fatty acid, is a significant very-long-chain

fatty acid (VLCFA) found predominantly in the seeds of plants belonging to the Brassicaceae

family, such as rapeseed and mustard.[1][2] Its chemical formula is

CH₃(CH₂)₇CH=CH(CH₂)₁₁COOH.[3][4] While it has numerous industrial applications owing to

its unique physical and chemical properties, its presence in edible oils is regulated due to

potential health concerns, particularly cardiotoxicity.[5][6] This guide provides a comprehensive

overview of the chemical structure, physicochemical properties, biosynthesis, metabolism, and

analytical protocols for erucic acid, tailored for researchers, scientists, and professionals in

drug development.

Chemical Structure and Identification
Erucic acid, systematically named (Z)-docos-13-enoic acid, is characterized by a 22-carbon

chain with a single cis-double bond located at the 13th carbon from the carboxyl end (omega-9

position).[1][7] Its trans isomer is known as brassidic acid.[1][4]
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Identifier Value

IUPAC Name (Z)-docos-13-enoic acid[8]

Chemical Formula C₂₂H₄₂O₂[1]

Molecular Weight 338.6 g/mol [1][9]

CAS Number 112-86-7[7]

InChI Key DPUOLQHDNGRHBS-KTKRTIGZSA-N[3][7]

Physicochemical Properties
Erucic acid is a white, waxy solid at room temperature.[1] Its long carbon chain and single

double bond confer specific solubility and thermal characteristics.

Property Value

Melting Point 33.8 °C (92.8 °F; 306.9 K)[1][3]

Boiling Point
381.5 °C (718.7 °F; 654.6 K) at 760 mmHg

(decomposes)[1][3]

Density 0.860 g/cm³ at 55 °C[3][8]

Solubility in Water Insoluble[1][3][10]

Solubility in Organic Solvents
Soluble in methanol and ethanol; very soluble in

ether[1][8][10]

XLogP3 8.7[1]

Topological Polar Surface Area 37.3 Å²[1]

Refractive Index 1.4534 at 45 °C[8][10]

Signaling and Metabolic Pathways
Biosynthesis in Plants
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The biosynthesis of erucic acid in plants occurs in the cytoplasm, specifically at the

endoplasmic reticulum membrane, through the elongation of oleic acid (C18:1).[5][11] This

process involves two successive cycles of a four-step elongation process, with oleoyl-CoA and

subsequently eicosenoyl-CoA (C20:1) serving as substrates.[11][12] The initial and rate-limiting

step is catalyzed by the enzyme β-ketoacyl-CoA synthase (KCS), which is encoded by the

Fatty Acid Elongase 1 (FAE1) gene.[5][11] The synthesized erucic acid is then assembled and

stored as triacylglycerols (TAGs).[5]

Caption: Biosynthesis pathway of erucic acid in plants.

Metabolism in Humans
In humans, erucic acid is metabolized in the liver by the long-chain acyl-CoA dehydrogenase

enzyme.[3][13] This process, occurring within peroxisomes, breaks down the very-long-chain

fatty acid into shorter-chain fatty acids, which can then undergo mitochondrial β-oxidation.[13]

[14] The rate of oxidation for erucic acid is slower compared to other fatty acids like oleic acid,

which can lead to its accumulation in tissues, particularly the heart, under high dietary intake.[2]

[14]
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Caption: Simplified metabolic pathway of erucic acid in humans.

Toxicological Properties
The primary health concern associated with high, prolonged intake of erucic acid is

cardiotoxicity.[6][15] Animal studies, particularly in rats, have demonstrated that diets rich in

erucic acid can lead to myocardial lipidosis, which is an accumulation of fat deposits in the

heart muscle.[2][6] This effect is generally transient, with the heart adapting over time.[2]

However, these findings led to the establishment of regulatory limits on the erucic acid content
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in edible oils. The European Food Safety Authority (EFSA) has established a tolerable daily

intake (TDI) for erucic acid.[6][16]

Toxicological Endpoint Observation Species

Myocardial Lipidosis
Accumulation of lipids in heart

muscle.[2]
Rats, Pigs[2][6]

Mechanism

Slower metabolism in heart

mitochondria compared to

other fatty acids.[2]

Humans, Rats[2][17]

Tolerable Daily Intake (TDI)
7 mg/kg of body weight per

day.[6]

Humans (established from

animal data)

Long-term Effects

Heart lesions observed in

some rat studies; not

correlated in humans.[2][15]

Rats

It is important to note that adverse cardiac effects have not been definitively confirmed in

humans, and epidemiological studies in regions with traditional mustard oil consumption have

not shown a correlation with cardiovascular diseases.[2][13]

Experimental Protocols: Analysis of Erucic Acid
The quantification of erucic acid in food and biological matrices is critical for regulatory

compliance and research. The standard method involves lipid extraction followed by gas

chromatography (GC).[18][19]

Lipid Extraction
Two common methods for extracting lipids containing erucic acid are the Soxhlet and Folch

methods.[18][19]

Soxhlet Extraction: This method uses a continuous extraction process with a solvent like

hexane. It has been shown to be superior for erucic acid quantification as it yields higher

concentrations and avoids the isomerization of the natural cis-form to the trans-form

(brassidic acid), which can occur with other methods.[18][19]
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Folch Method: This technique uses a mixture of chloroform and methanol. While widely used

for lipid extraction, it can lead to the underestimation of erucic acid content due to the

potential for isomerization.[18][19]

Derivatization to Fatty Acid Methyl Esters (FAMEs)
For GC analysis, the extracted fatty acids must be converted into their more volatile fatty acid

methyl esters (FAMEs).[18] This is a critical step that involves:

Saponification: The extracted lipids (triglycerides) are treated with a base (e.g., methanolic

NaOH or KOH) to release the free fatty acids as salts.[18]

Methylation: The fatty acid salts are then esterified to form FAMEs using a reagent like boron

trifluoride (BF₃) in methanol or anhydrous HCl in methanol.[18]

Gas Chromatography (GC) Analysis
The resulting FAMEs are analyzed using a gas chromatograph, typically equipped with a flame

ionization detector (FID) or coupled with a mass spectrometer (MS).[18][20][21]

Column: A capillary column suitable for FAME separation is used (e.g., DB-WAX).[20]

Operating Conditions: The column oven temperature is programmed to allow for the

complete separation of erucic acid methyl ester from other FAMEs.[20]

Quantification: The amount of erucic acid is determined by comparing its peak area to that

of an internal standard and using a calibration curve.[20]
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Caption: Standard experimental workflow for erucic acid analysis.

Conclusion
Erucic acid is a very-long-chain monounsaturated fatty acid with distinct chemical and physical

properties that make it valuable for industrial applications but a concern for human

consumption at high levels. A thorough understanding of its biosynthesis, metabolism, and
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toxicological profile is essential for researchers in food science, nutrition, and drug

development. Accurate and reliable analytical methods, such as the Soxhlet extraction followed

by GC-FID/MS, are crucial for monitoring its levels in various products to ensure public health

and safety.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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